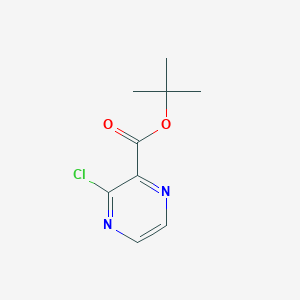
6-Bromo-7-fluoro-1-methyl-indazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-7-fluoro-1-methyl-indazol-3-amine is a heterocyclic compound belonging to the indazole family. Indazole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . This compound, with its unique bromine and fluorine substitutions, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-4-fluoroaniline and methylhydrazine.
Cyclization: The key step involves the cyclization of the intermediate to form the indazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to streamline production .
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-7-fluoro-1-methyl-indazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Aplicaciones Científicas De Investigación
6-Bromo-7-fluoro-1-methyl-indazol-3-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-Bromo-7-fluoro-1-methyl-indazol-3-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell signaling pathways, such as tyrosine kinases.
Pathways Involved: It affects pathways related to cell proliferation, apoptosis, and angiogenesis.
Comparación Con Compuestos Similares
Similar Compounds
6-Bromo-1H-indazol-3-amine: Similar structure but lacks the fluorine substitution.
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: Similar structure with chlorine instead of fluorine.
6,7-Difluoro-1H-indazol-3-amine: Similar structure with an additional fluorine atom.
Uniqueness
6-Bromo-7-fluoro-1-methyl-indazol-3-amine is unique due to its specific bromine and fluorine substitutions, which confer distinct chemical and biological properties. These substitutions enhance its reactivity and potential as a therapeutic agent compared to other indazole derivatives .
Propiedades
Fórmula molecular |
C8H7BrFN3 |
|---|---|
Peso molecular |
244.06 g/mol |
Nombre IUPAC |
6-bromo-7-fluoro-1-methylindazol-3-amine |
InChI |
InChI=1S/C8H7BrFN3/c1-13-7-4(8(11)12-13)2-3-5(9)6(7)10/h2-3H,1H3,(H2,11,12) |
Clave InChI |
CLXNFISOMXHVSR-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=CC(=C2F)Br)C(=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B13930373.png)
![2-[(cyclopropylcarbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B13930388.png)




![Ethanone, 1-[5-(difluoromethoxy)-2-fluorophenyl]-](/img/structure/B13930405.png)





![Propan-1,3-dioic acid, di[3-methylbutyl] ester](/img/structure/B13930441.png)

